N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a phenyl ring, which is further connected to a trimethoxybenzamide group. This unique structure imparts significant pharmacological properties to the compound.
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by reacting substituted α-bromoacetophenone with 2-aminopyridine in the presence of a base such as sodium carbonate in ethanol.
Coupling with phenyl ring: The imidazo[1,2-a]pyridine derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.
Introduction of the trimethoxybenzamide group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or imidazo[1,2-a]pyridine rings are replaced by other nucleophiles.
Coupling Reactions: It can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For example, as an acetyl cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the symptomatic treatment of Alzheimer’s disease. The compound also inhibits lipoxygenase, which plays a role in the inflammatory response .
Comparison with Similar Compounds
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4,5-trimethoxybenzamide can be compared with other imidazopyridine derivatives such as:
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: This compound also exhibits enzyme inhibitory properties but differs in its structural components and specific activity.
2-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide: Another derivative with similar biological activities but distinct pharmacokinetic properties.
The uniqueness of this compound lies in its trimethoxybenzamide group, which imparts additional pharmacological properties and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-28-19-12-16(13-20(29-2)22(19)30-3)23(27)24-17-9-7-15(8-10-17)18-14-26-11-5-4-6-21(26)25-18/h4-14H,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXGSEBHSUMEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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